molecular formula C17H18FN3O3. C3H6O3 B601390 Ciprofloxacin lactate CAS No. 97867-33-9

Ciprofloxacin lactate

Cat. No. B601390
CAS RN: 97867-33-9
M. Wt: 331.35 90.08
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ciprofloxacin lactate is a second-generation fluoroquinolone antibiotic used to treat various bacterial infections . It is formulated for oral, intravenous, intratympanic, ophthalmic, and otic administration for a number of bacterial infections . It has been used to medicate polymer wound dressing .


Synthesis Analysis

A simple reversed-phase HPLC method was developed for routine analysis of lactic acid in Ciprofloxacin Injection . Rapid assembly of five building blocks to make the antibiotic ciprofloxacin was achieved in nine minutes in flow .


Molecular Structure Analysis

The molecular formula of Ciprofloxacin lactate is C20H24FN3O6 . The molecular weight is 421.4 g/mol . The IUPAC name is 1-cyclopropyl-6-fluoro-4-oxo-7-piperazin-1-ylquinoline-3-carboxylic acid;2-hydroxypropanoic acid .


Chemical Reactions Analysis

Ciprofloxacin lactate was found to bind B (C anion and transformed to CPFL–TPB aggregate which displayed intense Rayleigh scattering light . A synthesis of ciprofloxacin-conjugated poly (L-lactic acid) polymer for nanoparticle formulation was also reported .


Physical And Chemical Properties Analysis

Ciprofloxacin occurs as a white powder with a bitter taste . It should be stored at 4°C in the dark to minimize photolytically induced degradation . It melts at 313–315°C . Ciprofloxacin is freely soluble in acetic acid, and slightly soluble in water, methanol, ethanol, or acetone .

Scientific Research Applications

  • Broad-Spectrum Antibacterial Activity : Ciprofloxacin is known for its broad spectrum antibacterial activity, effective against most Gram-negative bacteria and many Gram-positive bacteria. It inhibits bacterial DNA gyrase, making it effective in treating systemic infections, urinary tract infections, and infections caused by multiresistant pathogens (Campoli-Richards et al., 1988).

  • Controlled Release for Periodontal Disease : Ciprofloxacin's controlled release via poly lactide-co-glycolide (PLGA) has been explored for treating periodontal disease, allowing high local concentration of the antibiotic over an extended period without the need for systemic dosing (Darvari et al., 1998).

  • Degradation by Lactobacillus reuteri : Lactobacillus reuteri WQ-Y1 has shown the ability to degrade ciprofloxacin, with a degradation rate of 65.1%, suggesting potential applications in mitigating antibiotic residues in the environment (Qu et al., 2021).

  • Ciprofloxacin-Resistant Pseudomonas aeruginosa : Research on Pseudomonas aeruginosa exposed to subinhibitory levels of ciprofloxacin has revealed the evolutionary trajectories of resistance development, which can inform treatment strategies for biofilm infections (Ahmed et al., 2020).

  • Nanoparticle Encapsulation for Enhanced Delivery : Encapsulation of ciprofloxacin in PLGA nanoparticles has been studied for its potential to improve delivery and effectiveness against pathogenic bacteria like Escherichia coli, both in vitro and in vivo (Jeong et al., 2008).

  • Phototoxicity and UV Radiation : Studies have shown that ciprofloxacin can generate reactive oxygen species under UV radiation, leading to phototoxic effects. This finding is particularly relevant in tropical countries with high sunlight exposure (Agrawal et al., 2007).

  • Analytical Determination : The Rayleigh light scattering technique has been developed for determining ciprofloxacin lactate in drugs, offering a sensitive and accurate method for its analysis in pharmaceutical forms (Xiao et al., 2007).

  • Photolytic and Photocatalytic Degradation : The degradation of ciprofloxacin under different pH conditions during photolytic and photocatalytic processes has been studied, revealing the formation of various transformation products and offering insights into environmental degradation pathways (Salma et al., 2016).

Safety And Hazards

Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Future Directions

Ciprofloxacin is an antibiotic agent in the fluoroquinolone class used to treat bacterial infections such as urinary tract infections and pneumonia . It has FDA approval to treat urinary tract infections, sexually transmitted infections (gonorrhea and chancroid), skin, bone, joint infections, prostatitis, typhoid fever, gastrointestinal infections, lower respiratory tract infections, anthrax, plague, and salmonellosis . In addition, ciprofloxacin is an appropriate treatment option in patients with mixed infections or patients with predisposing factors for Gram-negative infections .

properties

IUPAC Name

1-cyclopropyl-6-fluoro-4-oxo-7-piperazin-1-ylquinoline-3-carboxylic acid;2-hydroxypropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FN3O3.C3H6O3/c18-13-7-11-14(8-15(13)20-5-3-19-4-6-20)21(10-1-2-10)9-12(16(11)22)17(23)24;1-2(4)3(5)6/h7-10,19H,1-6H2,(H,23,24);2,4H,1H3,(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRBJWZSFNGZBFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)O.C1CC1N2C=C(C(=O)C3=CC(=C(C=C32)N4CCNCC4)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24FN3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20913608
Record name 1-Cyclopropyl-6-fluoro-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid--2-hydroxypropanoic acid (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20913608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

421.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ciprofloxacin lactate

CAS RN

97867-33-9, 96186-80-0
Record name Ciprofloxacin lactate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=97867-33-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ciprofloxacin lactate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096186800
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ciprofloxacin lactate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097867339
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Cyclopropyl-6-fluoro-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid--2-hydroxypropanoic acid (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20913608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)-3- quinolinecarboxylic acid lactate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CIPROFLOXACIN LACTATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UEY6XFC224
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
374
Citations
MD Prasanna, TNG Row - Journal of Molecular Structure, 2001 - Elsevier
… Ciprofloxacin Lactate is a member of fluroquinolone family of antibiotics that displays a wide … of in a fluoroquinolone antibiotic, Ciprofloxacin Lactate. The structure exhibits channels in …
Number of citations: 63 www.sciencedirect.com
JB Xiao, CS Yang, FL Ren, XY Jiang… - … Science and Technology, 2007 - iopscience.iop.org
… ciprofloxacin lactate (CPFL) in drugs by tetraphenylboron sodium (TPB) was developed. Ciprofloxacin lactate … was linear to the concentration of ciprofloxacin lactate in the range of 8.0–…
Number of citations: 32 iopscience.iop.org
H Jiang, X Li, J Bai, W Pan, Z Luo, Y Dai - Chemical Engineering Science, 2023 - Elsevier
The long-term accumulation and residue of the emerging pollutant ciprofloxacin lactate (CIP) in the aquatic environment have caused great harm to the ecological environment. In this …
Number of citations: 0 www.sciencedirect.com
FM ALI, FA RAHI… - International Journal …, 2015 - researchgate.net
In this research, two drugs were bonded through amide and ester attachment, using lactic acid as aspacer binder, produced di pro drug such as Procain and Ciprofloxacin. Since …
Number of citations: 1 www.researchgate.net
LK Jim - Annals of Pharmacotherapy, 1993 - journals.sagepub.com
… Ciprofloxacin lactate injection in a commercially available concentration of 2 mg/mL was mixed with 15 intravenous drugs during simulated Y-site injection. Ciprofloxacin was mixed with …
Number of citations: 28 journals.sagepub.com
DR Tucker, R Sieradzan - American Journal of Hospital …, 1988 - academic.oup.com
… Ciprofloxacin lactate was added to each minibag to yield a final concentration of approximately 1 … Th« ciprofloxacin lactate solu tion was prepared by dilution in 5% dextrose injecr tion to …
Number of citations: 5 academic.oup.com
LA Trissel - American Journal of Health-System Pharmacy, 1996 - academic.oup.com
… Practitioners should be cautious in attempting to simultaneously administer ciprofloxacin lactate with sodium bicarbonate through the same iv line, since precipitation phe nomena can …
Number of citations: 4 academic.oup.com
MA Al-Omar - Profiles of Drug Substances, Excipients and Related …, 2005 - Elsevier
… Ciprofloxacin intravenous infusion is a sterile solution of ciprofloxacin lactate (prepared by the interaction of ciprofloxacin and lactic acid) in sodium chloride intravenous infusion solution…
Number of citations: 6 www.sciencedirect.com
X Ma, Y Xiao, H Xu, K Lei, M Lang - Materials Science and Engineering: C, 2016 - Elsevier
… In this study, PLCL5050 coating polymer with ciprofloxacin lactate was further used to evaluate the antibacterial profiles of the stents. Herein, the antibacterial effect of 15% CIP-loaded …
Number of citations: 40 www.sciencedirect.com
CS Xuan, ZY Wang, JL Song - Analytical letters, 1998 - Taylor & Francis
… The drugs, pipemidic acid, norfloxacin and ciprofloxacin lactate are broad spectrum antibacterial agents and are used clinically to combat effectively urinary tract infections, The …
Number of citations: 51 www.tandfonline.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.